5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole
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Overview
Description
5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole is a complex heterocyclic compound that features a thiazole ring, a pyridazine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Formation of the Thiazole Ring: This step often involves the cyclization of a suitable thioamide with a halogenated ketone under basic conditions.
Introduction of the Pyridazine Ring: This can be achieved through a condensation reaction between a hydrazine derivative and a diketone or a similar compound.
Attachment of the 4-Bromobenzyl Group: This step involves a nucleophilic substitution reaction where the bromobenzyl group is introduced to the pyridazine ring.
Final Assembly: The final step involves coupling the thiazole and pyridazine intermediates under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can undergo various substitution reactions, especially at the bromobenzyl group and the thiazole ring.
Common Reagents and Conditions
- **Oxid
Properties
IUPAC Name |
5-[6-[(4-bromophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-pyridin-3-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4S2/c1-13-19(27-20(23-13)15-3-2-10-22-11-15)17-8-9-18(25-24-17)26-12-14-4-6-16(21)7-5-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVFOYNAOWGSKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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